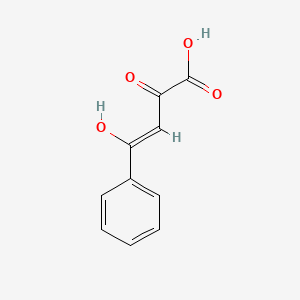

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a hydroxy group, a keto group, and a phenyl group attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of aromatic ketones with ketene dithioacetal in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2,4-dioxo-4-phenylbut-2-enoic acid.

Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

(2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid: Similar structure but different geometric isomerism.

4-hydroxy-4-phenylbutanoic acid: Lacks the keto group.

2-hydroxy-4-oxo-4-phenylbutanoic acid: Similar but with a different position of the hydroxy group.

Uniqueness

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interaction with biological targets. This configuration can lead to different physical and chemical properties compared to its E-isomer and other similar compounds .

Actividad Biológica

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, also known as a derivative of β-diketo acids, has garnered attention for its diverse biological activities. This article delves into its mechanisms, biological effects, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a unique Z-isomer configuration, which influences its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

This structure includes a hydroxyl group, a keto group, and a phenyl group, contributing to its biological activities.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The compound can act as an inhibitor or activator depending on the target enzyme. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, which is significant in neurobiology and immunology .

- Oxidative Stress Modulation : The compound may modulate oxidative stress responses, potentially providing protective effects against cellular damage.

- Anti-inflammatory Effects : Research indicates that it exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound possesses notable antibacterial and antifungal activities. For instance:

- It has been investigated for its efficacy against various bacterial strains, showing significant inhibition of growth in laboratory settings.

- Antifungal activity has also been documented, suggesting potential applications in treating fungal infections.

Case Studies

-

Inhibition of Kynurenine Pathway :

A study highlighted that derivatives of this compound effectively inhibit kynurenine-3-hydroxylase, impacting the synthesis of neuroactive metabolites such as quinolinic acid . This inhibition is crucial in conditions like depression and neurodegenerative diseases. -

Antiviral Activity :

Research has indicated moderate antiviral activity against certain viruses, with compounds similar to this compound demonstrating effectiveness in cell culture assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid | E-isomer | Similar activity but different potency |

| 4-hydroxy-4-phenylbutanoic acid | Lacks keto group | Reduced biological activity |

| 2-hydroxy-4-oxo-4-phenylbutanoic acid | Different hydroxy position | Altered reactivity profile |

The Z-isomer configuration of this compound contributes to its unique biological properties compared to its E-isomer and other related compounds.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on similar compounds suggest rapid absorption and systemic clearance rates. Toxicological assessments are necessary to evaluate safety for potential therapeutic use.

Propiedades

IUPAC Name |

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.